Computed Physicochemical Property Comparison: 6-(4-Methylphenoxy)nicotinaldehyde Oxime vs. Aldehyde Precursor
The oxime derivative exhibits a higher topological polar surface area (TPSA) and an additional hydrogen bond donor (HBD) compared to the aldehyde precursor, directly influencing its solubility, permeability, and potential for intermolecular interactions [1][2].
| Evidence Dimension | Computed physicochemical descriptors |
|---|---|
| Target Compound Data | Molecular Weight: 228.25 g/mol; XLogP3-AA: 2.8; HBD Count: 1; HBA Count: 4; TPSA: 54.7 Ų; Rotatable Bonds: 3 |
| Comparator Or Baseline | 6-(4-Methylphenoxy)nicotinaldehyde (CAS 338960-65-9): Molecular Weight: 213.23 g/mol; XLogP3-AA: 2.5; HBD Count: 0; HBA Count: 3; TPSA: 39.2 Ų; Rotatable Bonds: 3 |
| Quantified Difference | ΔMW: +15.02 g/mol; ΔLogP: +0.3; ΔHBD: +1; ΔHBA: +1; ΔTPSA: +15.5 Ų |
| Conditions | Values computed by PubChem 2.2 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) using standard algorithmic methods |
Why This Matters
The altered TPSA and HBD/HBA profile directly affect predicted membrane permeability and solubility, making the oxime a distinct entity for lead optimization and ADME profiling compared to the aldehyde.
- [1] PubChem. 6-(4-Methylphenoxy)nicotinaldehyde oxime. PubChem CID 9637338. https://pubchem.ncbi.nlm.nih.gov/compound/9637338 View Source
- [2] PubChem. 6-(4-Methylphenoxy)nicotinaldehyde. PubChem CID 2764054. https://pubchem.ncbi.nlm.nih.gov/compound/2764054 View Source
